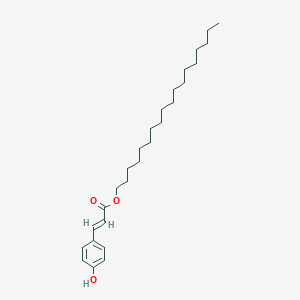

Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate

Descripción

Propiedades

IUPAC Name |

octadecyl 3-(4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-27(29)23-20-25-18-21-26(28)22-19-25/h18-23,28H,2-17,24H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXOKKBSVARFFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10710623 |

Source

|

| Record name | Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72943-88-5 |

Source

|

| Record name | Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate

An In-depth Technical Guide to the Synthesis and Characterization of Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound, commonly known as Octadecyl p-coumarate. This lipophilic derivative of p-coumaric acid has garnered significant interest in pharmaceutical and cosmeceutical research due to its enhanced biological activities, including antifungal and potential anticancer properties.[1][2] The esterification with a long C18 alkyl chain increases the compound's lipophilicity, which is believed to improve its interaction with cellular membranes.[3] This document is designed for researchers, chemists, and drug development professionals, offering a narrative that combines theoretical principles with practical, validated protocols. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Strategic & Mechanistic Foundations

The synthesis of Octadecyl p-coumarate is fundamentally an esterification reaction. Understanding the underlying principles is critical to achieving high yield and purity.

The Core Reaction: Fischer-Speier Esterification

The chosen synthetic route is the direct acid-catalyzed esterification of p-coumaric acid with 1-octadecanol. This classic reaction, known as Fischer-Speier esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.

The mechanism proceeds as follows:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the p-coumaric acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 1-octadecanol attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product, Octadecyl p-coumarate.

A critical aspect of this reaction is its equilibrium nature. To drive the reaction towards the product side and achieve high yields, the water produced during the reaction must be continuously removed.

Rationale for Reagent and Condition Selection

Every component in this synthesis is selected for a specific purpose to maximize efficiency and product quality.

-

Reactants:

-

p-Coumaric Acid: This naturally occurring phenolic acid provides the core pharmacophore. Its vinyl group and phenol moiety are crucial for its biological activity.

-

1-Octadecanol (Stearyl Alcohol): This C18 fatty alcohol is chosen to append a long, hydrophobic alkyl chain. This structural modification is a common strategy in drug design to increase a molecule's lipophilicity, potentially enhancing its ability to cross biological membranes and improving its overall bioavailability and efficacy.[3]

-

-

Catalyst:

-

Concentrated Sulfuric Acid (H₂SO₄): A strong mineral acid is essential for effective protonation of the carboxylic acid.[1] While other catalysts like p-toluenesulfonic acid could be used, sulfuric acid is cost-effective and highly efficient for this transformation.

-

-

Solvent and Reaction Conditions:

-

Toluene & Reflux: Toluene serves a dual purpose. It is an excellent solvent for the non-polar reactants and product, and its boiling point (111 °C) allows the reaction to be conducted at a sufficiently high temperature (reflux) to achieve a reasonable rate.

-

Azeotropic Water Removal: Most importantly, toluene forms a minimum-boiling azeotrope with water (boiling point 85 °C). By using a Dean-Stark apparatus , this azeotrope is continuously distilled from the reaction mixture. Upon condensation, the water and toluene separate due to their immiscibility and density difference, with the denser water being collected in the trap and the lighter toluene overflowing back into the reaction flask. This elegant and self-validating system effectively removes the water byproduct, shifting the reaction equilibrium to favor ester formation, a textbook application of Le Châtelier's principle. This method can achieve yields of 70-75%.[1]

-

Experimental Protocol: A Validated Workflow

This section details the complete, step-by-step process for the synthesis and purification of Octadecyl p-coumarate.

Materials and Equipment

| Reagents & Chemicals | Grade | Equipment |

| p-Coumaric Acid (C₉H₈O₃) | ≥98% | Round-bottom flask (250 mL) |

| 1-Octadecanol (C₁₈H₃₈O) | ≥99% | Heating mantle with magnetic stirrer |

| Toluene, Anhydrous | ≥99.8% | Dean-Stark apparatus |

| Sulfuric Acid (H₂SO₄) | 95-98% | Allihn condenser |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Separatory funnel (500 mL) |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Rotary evaporator |

| Hexane | ACS Grade | Buchner funnel and filter paper |

| Ethyl Acetate | ACS Grade | Beakers, graduated cylinders |

| --- | --- | Thin-Layer Chromatography (TLC) plates |

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of Octadecyl p-coumarate.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-coumaric acid (8.2 g, 50 mmol), 1-octadecanol (14.9 g, 55 mmol, 1.1 eq), and 150 mL of toluene.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the mixture.

-

Apparatus Assembly: Fit the flask with a Dean-Stark trap and an Allihn condenser. Fill the trap with toluene before starting the reaction.

-

Reflux: Heat the mixture to a steady reflux using a heating mantle. The temperature of the heating mantle should be set to approximately 120-130 °C. Continue refluxing for 6-8 hours. Water will collect in the bottom of the Dean-Stark trap. The reaction is complete when no more water is being collected.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Spot the starting materials and the reaction mixture. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Workup - Quenching and Washing: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the toluene solution to a 500 mL separatory funnel. Wash the solution sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Recrystallization

The crude product, an off-white or yellowish solid, can be effectively purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes cloudy (the point of saturation).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

-

Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Product Characterization & Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Octadecyl p-coumarate. The compound exists as two geometric isomers, (E) and (Z), which can interconvert in daylight.[1] The (E)-isomer is typically the major product.

Physicochemical & Spectroscopic Data Summary

| Property / Technique | Expected Result |

| Appearance | White crystalline solid |

| Molecular Formula | C₂₇H₄₄O₃ |

| Molar Mass | 416.64 g/mol |

| Melting Point | 74-100 °C (range due to isomeric mixture)[4][5] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.63 (d, J=15.9 Hz, 1H), 7.42 (d, J=8.5 Hz, 2H), 6.83 (d, J=8.5 Hz, 2H), 6.30 (d, J=15.9 Hz, 1H), 4.18 (t, J=6.7 Hz, 2H), 1.69 (p, J=6.8 Hz, 2H), 1.26 (s, 30H), 0.88 (t, J=6.8 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.5, 158.0, 144.5, 129.8, 127.2, 115.8, 115.5, 64.8, 31.9, 29.7 (multiple), 29.6, 29.5, 29.3, 29.2, 28.7, 25.9, 22.7, 14.1 |

| IR (KBr, cm⁻¹) | ~3350 (O-H, broad), 2920 & 2850 (C-H, alkyl), 1710 (C=O, ester), 1635 (C=C, alkene), 1605, 1515 (C=C, aromatic) |

| ESI-MS | m/z 417.3 [M+H]⁺, 439.3 [M+Na]⁺ |

Note: NMR shifts are approximate for the predominant (E)-isomer and may vary slightly. The presence of the (Z)-isomer can lead to additional, smaller signals.

Interpreting the Data

-

NMR Spectroscopy: The large coupling constant (~16 Hz) for the vinyl protons confirms the trans or (E)-configuration of the double bond. The signals for the aromatic protons show the characteristic AA'BB' pattern of a 1,4-disubstituted benzene ring. The triplet at ~4.18 ppm is characteristic of the -O-CH₂- group of the ester, and the large singlet at ~1.26 ppm represents the long methylene chain. The use of 2D NMR techniques like HSQC is highly recommended to definitively assign signals for both E and Z isomers if present in significant quantities.[6]

-

IR Spectroscopy: The key features are the broad hydroxyl peak (indicating the phenol), the strong ester carbonyl stretch around 1710 cm⁻¹, and the C-H stretches of the long alkyl chain.

-

Mass Spectrometry: Electrospray Ionization (ESI) will typically show the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, confirming the molecular weight.

Isomerization: A Critical Consideration

Octadecyl p-coumarate can undergo E/Z (trans/cis) isomerization when exposed to daylight.[1] This is a crucial factor to consider during synthesis, purification, and storage. It is advisable to protect the reaction mixture and the final product from direct light to maintain isomeric purity. The isomers may have different biological activities, making control over the isomeric ratio important for pharmacological studies.

References

-

Wikipedia. (2023, December 1). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]

-

González-García, E., et al. (2023). Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth. Biomedicines, 11(1), 196. Retrieved from [Link]

-

Grokipedia. (2026, January 7). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]

-

PubMed. (2023). Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth. Retrieved from [Link]

-

OECD Existing Chemicals Database. (n.d.). COVER PAGE. Retrieved from [Link]

-

MDPI. (2023). Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth. Retrieved from [Link]

- Snook, M. E., et al. (1988). Characterization and quantitation of hexadecyl, octadecyl, and eicosyl esters of p-coumaric acid in the vine and root latex of sweetpotato [Ipomoea batatas (L.) Lam.]. Journal of Agricultural and Food Chemistry, 36(2), 342–347.

-

Neal-Kluever, A. P., et al. (2016). Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3) from use in food contact applications. Food and Chemical Toxicology, 90, 83-92. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Octadecyl 3-(3,5-di-tertbutyl-4-hydroxyphenyl)-propionate. Retrieved from [Link]

-

ResearchGate. (n.d.). p-Coumaric acid esterification improves the cytotoxicity against the SK-MEL-25 melanoma cells. Retrieved from [Link]

-

ResearchGate. (n.d.). p-Coumaric acid esterification improves the cytotoxicity against the B16-F10 melanoma cells. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectroscopic data of p-coumaryl moiety of E-octadecyl p-coumarate. Retrieved from [Link]

-

PubChem. (n.d.). Octadecyl p-coumarate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). octadecyl di-t-butyl-4-hydroxyhydrocinnamate. Retrieved from [Link]

-

Nidiry, E. S. J. (2012). Application of HSQC in the delineation of NMR signals of E and Z isomers of octadecyl p-coumarates. Magnetic Resonance in Chemistry, 50(7), 511-514. Retrieved from [Link]

-

PubChem. (n.d.). Octadecyl 2-(3-butyl-4-hydroxyphenyl)propanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR characterization ¹H-NMR spectra of PCL/PCA 1:0, 10:1, and 2:1 and p-coumaric acid in THF-d8. Retrieved from [Link]

-

Environmental Protection Agency. (2005). Inert Reassessment - Octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate. Retrieved from [Link]

-

Nono, D. R., et al. (2016). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Chemistry, 6(1), 1-11. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Octadecyl p-coumarate | CAS:72943-88-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. Esterification of p-Coumaric Acid Improves the Control over Melanoma Cell Growth [mdpi.com]

- 4. biosynth.com [biosynth.com]

- 5. Octadecyl p-coumarate | C27H44O3 | CID 12018904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Application of HSQC in the delineation of NMR signals of E and Z isomers of octadecyl p-coumarates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate

Introduction

Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate, more commonly known as octadecyl p-coumarate, is a lipophilic phenolic compound that has garnered significant interest in the fields of phytochemistry, materials science, and drug development. As an ester of p-coumaric acid, a ubiquitous phenolic acid in the plant kingdom, and octadecanol, a long-chain fatty alcohol, this molecule combines the antioxidant and UV-protective properties of its phenolic moiety with the hydrophobicity imparted by its long alkyl chain. This unique amphiphilic nature dictates its interaction with biological membranes and its solubility in various media, making a thorough understanding of its physicochemical properties essential for its application.

This technical guide provides a comprehensive overview of the core physicochemical properties of octadecyl p-coumarate, intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of experimental data and field-proven insights, aimed at facilitating its use in research and development.

Chemical Identity and Structure

Octadecyl p-coumarate is structurally characterized by a p-hydroxyphenyl group attached to a propenoic acid, which is esterified with an 18-carbon alkyl chain.[1] This structure gives rise to geometric isomerism, with the trans (E) and cis (Z) isomers being the most common forms. The E-isomer is generally the more stable and predominant form.[2] However, it is crucial to note that the isomers can interconvert upon exposure to daylight, a phenomenon that has significant implications for its stability and biological activity.[1][3]

Molecular Formula: C₂₇H₄₄O₃[4][]

Molecular Weight: 416.64 g/mol [4][]

CAS Number: 72943-88-5[4][][][7]

Synonyms: Octadecyl p-coumarate, Octadecyl (E)-3-(4-hydroxyphenyl)prop-2-enoate, 2-Propenoic acid, 3-(4-hydroxyphenyl)-, octadecyl ester, (2E)-[4][]

Core Physicochemical Properties

The physicochemical properties of octadecyl p-coumarate are pivotal to its behavior in various systems. The long octadecyl chain renders the molecule highly lipophilic, influencing its solubility and melting point.

| Property | Value | Source |

| Physical State | Solid / Powder | [4][][] |

| Melting Point | 99 - 100 °C | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [7][8] |

| LogP (Octanol-Water Partition Coefficient) | High (estimated) | [9] |

The low water solubility and high lipophilicity are key considerations for formulation development, particularly for applications in aqueous or biological systems. The esterification of phenolic acids with long-chain alcohols is a known strategy to enhance their solubility in lipid matrices.[8][10]

Spectroscopic Characterization

The structural elucidation of octadecyl p-coumarate relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure and determining the isomeric purity of octadecyl p-coumarate.[1][3]

-

¹H NMR: The proton NMR spectrum exhibits characteristic signals for the aromatic protons of the p-coumaroyl moiety, the vinylic protons of the double bond, and the aliphatic protons of the octadecyl chain. A large coupling constant (typically around 16 Hz) between the vinylic protons is a key indicator of the trans (E) configuration of the double bond.[1]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbon of the ester, the aromatic and vinylic carbons, and multiple overlapping signals corresponding to the carbons of the long alkyl chain.[1][11]

Infrared (IR) Spectroscopy

The IR spectrum of octadecyl p-coumarate provides information about its functional groups. Characteristic absorption bands include:

-

A broad peak corresponding to the hydroxyl (-OH) group on the phenyl ring.

-

Strong absorption from the ester carbonyl (C=O) group.

-

Peaks associated with the C=C double bond of the propenoate moiety and the aromatic ring.

-

Multiple peaks in the C-H stretching region corresponding to the long alkyl chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI-MS) typically shows the molecular ion peak, confirming the molecular formula.[7][12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV spectrum of octadecyl p-coumarate is characterized by an absorption maximum around 308-310 nm, which is characteristic of the p-coumaroyl chromophore.[3] This property is relevant for its potential use as a UV-screening agent.

Synthesis and Experimental Protocols

The primary method for synthesizing octadecyl p-coumarate is through the esterification of p-coumaric acid with octadecanol.

Acid-Catalyzed Esterification

This traditional method involves the direct reaction of p-coumaric acid with octadecanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.[1]

Protocol:

-

Dissolve p-coumaric acid and a molar excess of octadecanol in a suitable solvent (e.g., toluene).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 6-8 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

After the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure octadecyl p-coumarate.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of Octadecyl p-coumarate.

Applications and Biological Activity

Octadecyl p-coumarate is a naturally occurring compound found in various plants, such as sweet potato (Ipomoea batatas).[2] Its biological activities are an area of active research.

-

Antifungal Activity: Studies have shown that a mixture of (E)- and (Z)-octadecyl p-coumarate exhibits antifungal properties.[7]

-

Antioxidant Activity: The phenolic hydroxyl group in the p-coumaroyl moiety is expected to confer antioxidant properties, similar to other phenolic compounds.[1] The long alkyl chain may enhance its activity in lipidic environments by increasing its solubility and partitioning into cell membranes.[13]

Conclusion

This compound is a fascinating molecule with a unique combination of a hydrophilic phenolic head and a long lipophilic tail. Its physicochemical properties, particularly its solubility, melting point, and spectroscopic characteristics, are well-defined and crucial for its handling and application. The potential for photoisomerization is a key consideration for its stability and biological evaluation. As research continues to uncover its biological activities, this in-depth understanding of its fundamental properties will be invaluable for its development into novel therapeutic agents, functional food ingredients, or advanced materials.

References

-

NMR spectroscopic data of p-coumaryl moiety of E-octadecyl p-coumarate... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Octadecyl p-coumarate | C27H44O3 | CID 12018904 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Key changes in the 1 H NMR and 13 C NMR pattern of octadecyl p-coumarates because of isomerization - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Characterization and quantitation of hexadecyl, octadecyl, and eicosyl esters of p-coumaric acid in the vine and root latex of sweetpotato [Ipomoea batatas (L.) Lam.] - ResearchGate. (2018, September 26). Retrieved January 14, 2026, from [Link]

-

Experimental Raman, IR and calculated IR spectra of p-coumaric acid.... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

(PDF) Studies on the solubility of phenolic compounds - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

Biological activity of phenolic lipids - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

^ Eicosyl Esters of p-Coumaric Acid in the Vine and Root Latex of Sweetpotato [Ipomoea batatas (L.) Lam.] - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Phytochemical Profile, Plant Precursors and Some Properties of Georgian Propolis - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

-

Characterization and quantitation of hexadecyl, octadecyl, and eicosyl esters of p-coumaric acid in the vine and root latex of sweetpotato [Ipomoea batatas (L.) Lam.] | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]

-

Spectroscopic (FT-IR, FT-Raman, 1 H- and 13 C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

-

FT-IR spectra of (a) p-Coumaric acid, (b) p-Phenylenediamine, and (c) N-GQDs. (n.d.). Retrieved January 14, 2026, from [Link]

-

LC-MS determination and pharmacokinetics of p-coumaric acid in rat plasma after oral administration of p-coumaric acid and freeze-dried red wine - PubMed. (2010, December 8). Retrieved January 14, 2026, from [Link]

-

Cinnamic acid - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Methyl cinnamate - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

P-Coumaric Acid Ester with Potential Antioxidant Activity from the Genus Salvia. (2025, August 6). Retrieved January 14, 2026, from [Link]

-

ESI-MS (a) and MS/MS (b) spectra of p-coumaric acid. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Octadecyl p-coumarate | C27H44O3 | CID 12018904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Octadecyl p-coumarate | CAS:72943-88-5 | Manufacturer ChemFaces [chemfaces.com]

- 8. mdpi.com [mdpi.com]

- 9. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Antioxidant Activity of Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2] Phenolic compounds, ubiquitous in the plant kingdom, have garnered significant attention for their potential as natural antioxidants.[3] Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate, also known as octadecyl p-coumarate, is a lipophilic derivative of p-coumaric acid, a widespread phenolic acid.[4] This esterification of the hydrophilic p-coumaric acid with an 18-carbon alkyl chain enhances its solubility in nonpolar media, a crucial attribute for applications in lipid-rich environments such as cell membranes and food systems.[3][5][6] This guide provides a comprehensive technical overview of the antioxidant activity of octadecyl p-coumarate, detailing its mechanisms of action, methodologies for its evaluation, and insights into its structure-activity relationship.

Chemical Properties and Synthesis

Octadecyl p-coumarate is a phenolic ester that exists as (E)- and (Z)- geometric isomers, which can interconvert, particularly upon exposure to daylight.[4] The majority of research has focused on the more stable (E)-isomer.

Synthesis: The primary method for synthesizing octadecyl p-coumarate is through esterification. A common laboratory-scale synthesis involves the direct acid-catalyzed esterification of p-coumaric acid with octadecanol.[4] This reaction is typically carried out under reflux conditions using a strong acid catalyst like sulfuric acid in a solvent such as toluene.[4]

Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like octadecyl p-coumarate is primarily attributed to their ability to scavenge free radicals. This is facilitated by the hydroxyl group on the phenolic ring, which can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring.

The main mechanism of action for phenolic antioxidants is free radical scavenging.[3] The antioxidant activity of these compounds is related to the phenolic O-H bond dissociation enthalpy (BDE), ionization potential (IP), and other thermodynamic parameters.[7]

In Vitro Assessment of Antioxidant Activity

A variety of in vitro assays are employed to quantify the antioxidant capacity of compounds. Due to the lipophilic nature of octadecyl p-coumarate, careful selection of solvents is crucial for accurate assessment.[8][9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward methods for evaluating antioxidant activity.[9][10] The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow hydrazine, resulting in a decrease in absorbance at approximately 517 nm.[10][11]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in a suitable organic solvent (e.g., methanol or ethanol).[11]

-

Prepare a series of concentrations of octadecyl p-coumarate and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in the same solvent.

-

-

Assay Procedure:

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[13] The radical cation has a characteristic blue-green color, which is diminished in the presence of an antioxidant. The change in absorbance is monitored at approximately 734 nm.[13][14]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.[13]

-

Dilute the AB-TS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

-

Prepare a series of concentrations of octadecyl p-coumarate and a standard antioxidant.

-

-

Assay Procedure:

-

Data Analysis:

-

The scavenging activity is calculated similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox.[11]

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[15][16][17] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex, which is monitored by measuring the absorbance at approximately 593 nm.[17][18]

Experimental Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

Data Analysis:

-

A standard curve is generated using a known concentration of Fe²⁺. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.[1]

-

Cellular Antioxidant Activity (CAA) Assay

While in vitro chemical assays are valuable, they do not fully reflect the biological activity of an antioxidant. The CAA assay provides a more biologically relevant measure by assessing antioxidant activity within a cellular environment.[2][19] This assay quantifies the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), by intracellular ROS.[19][20][21]

Principle: DCFH-DA is a cell-permeable, non-fluorescent compound.[19] Once inside the cell, it is deacetylated by cellular esterases to DCFH.[2] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][20] Antioxidants that can penetrate the cell membrane will scavenge the ROS, thereby reducing the fluorescence signal.[21]

Experimental Protocol:

-

Cell Culture:

-

Plate adherent cells (e.g., HepG2) in a 96-well microplate and culture until confluent.[20]

-

-

Assay Procedure:

-

Pre-incubate the cells with the test compound (octadecyl p-coumarate) and the DCFH-DA probe.[2][22]

-

After incubation, wash the cells to remove the excess probe and compound.

-

Induce oxidative stress by adding a free radical initiator (e.g., AAPH).[2][22]

-

Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~538 nm).[20]

-

-

Data Analysis:

-

The antioxidant activity is determined by comparing the fluorescence in cells treated with the antioxidant to control cells. The results can be quantified by calculating the area under the curve and may be expressed as quercetin equivalents.[20]

-

Structure-Activity Relationship

The antioxidant activity of phenolic compounds is highly dependent on their chemical structure.[7] For octadecyl p-coumarate, two key structural features are critical:

-

The Phenolic Hydroxyl Group: This group is the primary site of radical scavenging activity through hydrogen atom donation.[3]

-

The Octadecyl Chain: The long alkyl chain imparts lipophilicity to the molecule.[3][5] This is advantageous as it can enhance the solubility and partitioning of the antioxidant into lipidic environments, such as cell membranes, where lipid peroxidation occurs.[3][6] Studies on other phenolic acid esters have shown that increasing the length of the alkyl chain can influence antioxidant activity.[3][23]

Data Presentation

| Assay | Principle | Endpoint | Standard |

| DPPH | Radical Scavenging | Decrease in absorbance at 517 nm | Trolox, Ascorbic Acid |

| ABTS | Radical Cation Scavenging | Decrease in absorbance at 734 nm | Trolox |

| FRAP | Reduction of Fe³⁺ to Fe²⁺ | Increase in absorbance at 593 nm | FeSO₄ |

| CAA | Inhibition of Cellular Oxidation | Decrease in fluorescence | Quercetin |

Visualizations

Chemical Structure of (E)-Octadecyl p-coumarate

Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.

General Workflow for In Vitro Antioxidant Assay

Caption: A generalized workflow for in vitro antioxidant capacity assessment.

Conclusion

This compound is a promising lipophilic antioxidant. Its efficacy stems from the radical-scavenging ability of its phenolic hydroxyl group, while its long alkyl chain facilitates its interaction with lipid-rich environments. A comprehensive evaluation of its antioxidant potential requires a combination of in vitro chemical assays, such as DPPH, ABTS, and FRAP, alongside more biologically relevant cell-based assays like the CAA. Understanding the structure-activity relationship is key to optimizing its application in various fields, including pharmaceuticals, cosmetics, and food preservation. Further research should focus on its in vivo efficacy and safety profile to fully realize its potential as a functional antioxidant ingredient.

References

-

Gaspar, A., Martins, M., Silva, P., Garrido, J., Firuzi, O., Miri, R., Saso, L., & Borges, F. (2010). Structure-property-activity relationship of phenolic acids and derivatives. Protocatechuic acid alkyl esters. Journal of Agricultural and Food Chemistry, 58(11), 6986-93. [Link]

-

Chemacon. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Chemacon. [Link]

-

Zen-Bio. (n.d.). CAA Antioxidant Assay Kit. Zen-Bio. [Link]

-

BioIVT. (n.d.). Cell-Based Antioxidant Assays. BioIVT. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. [Link]

-

Albrecht, C., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC. [Link]

-

Gaspar, A., et al. (2010). Structure-property-activity relationship of phenolic acids and derivatives. Protocatechuic acid alkyl esters. PubMed. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Assay Kit. Cell Biolabs, Inc. [Link]

-

Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]

-

Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]

-

ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure-Property-Activity Relationship of Phenolic Acids and Derivatives. Protocatechuic Acid Alkyl Esters | Request PDF. ResearchGate. [Link]

-

Cheng, Z., Moore, J., & Yu, L. (2006). High-Throughput Relative DPPH Radical Scavenging Capacity Assay. ACS Publications. [Link]

-

Zhang, H. Y., et al. (2015). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PubMed Central. [Link]

-

Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PubMed Central. [Link]

-

Li, Y., et al. (2023). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. MDPI. [Link]

-

Pisani, M., et al. (2022). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. PMC - NIH. [Link]

-

Özyürek, M., et al. (2021). DPPH Radical Scavenging Assay. MDPI. [Link]

-

ResearchGate. (n.d.). Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS •+ Assay | Request PDF. ResearchGate. [Link]

-

Snook, M. E., et al. (2018). Characterization and quantitation of hexadecyl, octadecyl, and eicosyl esters of p-coumaric acid in the vine and root latex of sweetpotato [Ipomoea batatas (L.) Lam.]. ResearchGate. [Link]

-

ResearchGate. (n.d.). Antioxidant effects variation (ABTS assay) with phenolic acids (a) and flavonoids (b) distribution. ResearchGate. [Link]

-

Platnieks, O., et al. (2021). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. [Link]

-

ResearchGate. (n.d.). High-Throughput Relative DPPH Radical Scavenging Capacity Assay. ResearchGate. [Link]

-

Kora, A. J., & Sashidhar, R. B. (2018). A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. NIH. [Link]

-

Wikipedia. (n.d.). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Wikipedia. [Link]

-

Flis, A., & Jędrejek, D. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. NIH. [Link]

-

OECD Existing Chemicals Database. (n.d.). COVER PAGE. OECD Existing Chemicals Database. [Link]

-

Snook, M. E., et al. (n.d.). ^ Eicosyl Esters of p-Coumaric Acid in the Vine and Root Latex of Sweetpotato [Ipomoea batatas (L.) Lam.]. ResearchGate. [Link]

-

Grokipedia. (2026). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Grokipedia. [Link]

-

Food and Chemical Toxicology. (2020). Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3) from use in food contact applications. PubMed. [Link]

-

Webster, J. R. (2019). Base Catalyzed Oxidation of Antioxidants. Stabilization Technologies. [Link]

-

Snook, M. E., et al. (1994). Characterization and quantitation of hexadecyl, octadecyl, and eicosyl esters of p-coumaric acid in the vine and root latex of sweetpotato [Ipomoea batatas (L.) Lam.]. Journal of Agricultural and Food Chemistry. [Link]

-

EPA. (n.d.). Inert Reassessment - Octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate (CAS Reg. No. 2082. EPA. [Link]

Sources

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. kamiyabiomedical.com [kamiyabiomedical.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Structure-property-activity relationship of phenolic acids and derivatives. Protocatechuic acid alkyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ultimatetreat.com.au [ultimatetreat.com.au]

- 16. assaygenie.com [assaygenie.com]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. zen-bio.com [zen-bio.com]

- 21. bioivt.com [bioivt.com]

- 22. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 23. Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters [mdpi.com]

Spectroscopic Profile of Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate, a significant long-chain phenolic ester. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this molecule through modern spectroscopic techniques. The methodologies and interpretations presented herein are grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), providing a robust framework for its characterization.

Introduction

This compound, also known as octadecyl p-coumarate, is a molecule of interest due to its presence in various plant species and its potential biological activities.[1] Structurally, it is an ester formed from p-coumaric acid and octadecanol, an 18-carbon long-chain alcohol.[2] This structure confers both lipophilic and hydrophilic characteristics, influencing its biological interactions and applications. Accurate structural confirmation and purity assessment are paramount for any research or development involving this compound, necessitating a detailed spectroscopic analysis. A notable feature of this molecule is its ability to exist as (E) and (Z) geometric isomers, which can interconvert, particularly in the presence of light.[3] This guide will delve into the distinct spectroscopic signatures of these isomers.

Molecular Structure and Isomerization

The fundamental structure of this compound is depicted below. The potential for geometric isomerism around the Cα=Cβ double bond is a key structural feature that is readily distinguishable by NMR spectroscopy.

Caption: Molecular Structure of (E)-Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of this compound, providing detailed information about the carbon and proton environments within the molecule. The presence of both aromatic and long aliphatic regions in the structure gives rise to a wide range of chemical shifts.

Experimental Protocol: NMR Spectroscopy

A robust starting point for the analysis of this compound involves dissolving approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent is critical; CDCl₃ is generally preferred for its ability to dissolve lipophilic compounds, while CD₃OD can be useful for enhancing the signal of the phenolic hydroxyl proton. A standard suite of experiments should be performed on a 400 MHz or higher field spectrometer, including:

-

¹H NMR: To identify all proton environments.

-

¹³C NMR: To identify all carbon environments.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the ester linkage.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The key diagnostic signals are the vinyl protons of the propenoate moiety, whose coupling constant unequivocally determines the stereochemistry of the double bond. For the (E)-isomer, a large coupling constant (typically around 16 Hz) is observed, while the (Z)-isomer exhibits a smaller coupling constant.[2]

| Proton Assignment | (E)-Isomer Chemical Shift (δ, ppm) | (Z)-Isomer Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| H-α | 6.30 | 5.79 | d, J ≈ 16 Hz (E), d, J ≈ 12.8 Hz (Z) |

| H-β | 7.62 | 6.82 | d, J ≈ 16 Hz (E), d, J ≈ 12.8 Hz (Z) |

| H-2', H-6' | 7.45 | 7.60 | d, J ≈ 8.6 Hz |

| H-3', H-5' | 6.83 | 6.79 | d, J ≈ 8.6 Hz |

| -OCH₂- | 4.18 | 4.13 | t, J ≈ 6.7 Hz |

| -OCH₂CH ₂- | 1.68 | 1.66 | quintet |

| -(CH₂)₁₅- | 1.25 | 1.25 | br s |

| -CH₃ | 0.88 | 0.88 | t, J ≈ 6.8 Hz |

Data compiled from published literature.[4][5]

¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbon and the vinyl carbons are particularly diagnostic.

| Carbon Assignment | (E)-Isomer Chemical Shift (δ, ppm) | (Z)-Isomer Chemical Shift (δ, ppm) |

| C=O | 167.6 | 166.7 |

| C-β | 144.6 | 143.2 |

| C-α | 115.5 | 117.7 |

| C-1' | 127.3 | 127.4 |

| C-2', C-6' | 130.1 | 132.8 |

| C-3', C-5' | 116.0 | 115.2 |

| C-4' | 157.8 | 156.4 |

| -OC H₂- | 64.6 | 64.2 |

| -CH₂- chain | 22.8 - 32.1 | 22.8 - 32.1 |

| -CH₃ | 14.2 | 14.2 |

Data compiled from published literature.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

Experimental Protocol: IR Spectroscopy

The IR spectrum can be obtained using either a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. The ATR method is generally preferred for its simplicity and minimal sample preparation. The spectrum should be recorded over a range of 4000 to 400 cm⁻¹.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3350 (broad) | O-H (Phenol) | Stretching |

| ~3030 | C-H (Aromatic & Vinylic) | Stretching |

| ~2920, ~2850 | C-H (Aliphatic) | Asymmetric & Symmetric Stretching |

| ~1710 | C=O (α,β-Unsaturated Ester) | Stretching |

| ~1630 | C=C (Vinylic) | Stretching |

| ~1600, ~1515 | C=C (Aromatic) | Stretching |

| ~1170 | C-O (Ester) | Stretching |

| ~980 | C-H (trans-Vinylic) | Out-of-plane Bending |

The presence of a strong absorption around 1710 cm⁻¹ is indicative of the ester carbonyl group, while the broad band around 3350 cm⁻¹ confirms the phenolic hydroxyl group. The aliphatic C-H stretching bands at ~2920 and ~2850 cm⁻¹ will be particularly intense due to the long octadecyl chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.[2]

Experimental Protocol: Mass Spectrometry

For a compound of this nature, Electrospray Ionization (ESI) is a suitable ionization technique, coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. The sample can be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or through an HPLC system.

Mass Spectral Data

The molecular formula of this compound is C₂₇H₄₄O₃, which corresponds to a monoisotopic mass of 416.3290 Da.[1]

-

High-Resolution Mass Spectrometry (HRMS): In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 417.3368.[3] The high accuracy of this measurement allows for the unambiguous confirmation of the elemental composition.

-

Fragmentation Pattern: While detailed fragmentation data is not widely published, tandem MS (MS/MS) experiments would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the cleavage of the ester bond, leading to fragments corresponding to the octadecyl chain and the p-coumaric acid moiety.

Caption: A plausible fragmentation pathway for this compound in MS/MS.

Conclusion

The structural characterization of this compound is comprehensively achieved through the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive structural framework, including stereochemical details. IR spectroscopy offers rapid confirmation of key functional groups, while high-resolution mass spectrometry validates the elemental composition with high precision. The data and protocols presented in this guide serve as a robust reference for researchers and scientists engaged in the study and application of this and related long-chain phenolic compounds.

References

-

PubChem. Octadecyl p-coumarate. National Center for Biotechnology Information. Available from: [Link]

-

Nidiry, E. S. J., & Lokesha, A. N. (2011). Key changes in the 1 H NMR and 13 C NMR pattern of octadecyl p-coumarates because of isomerization. ResearchGate. Available from: [Link]

-

Nidiry, E. S. J., & Lokesha, A. N. (2011). NMR spectroscopic data of p-coumaryl moiety of E-octadecyl p-coumarate (1a) and Z-octacdecyl p-coumarate (1b). ResearchGate. Available from: [Link]

Sources

An In-depth Technical Guide to the Research and Application of Phenolic Propanoate Antioxidants

A Case Study on Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate as a Model for Investigating CAS 42933-23-3

Introduction: The Challenge of Undocumented Compounds

In the field of chemical and pharmaceutical research, scientists often encounter compounds with limited to no published data. A case in point is the compound identified by CAS number 42933-23-3, octadecyl 3-(4-hydroxyphenyl)propanoate . Despite its defined chemical identity, a thorough search of scientific literature and databases reveals a significant lack of information regarding its biological activity, mechanism of action, and established research protocols.

This guide addresses this challenge by focusing on a structurally analogous and extensively studied compound: Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS 2082-79-3), widely known by trade names such as Irganox 1076. This molecule shares the core structure of octadecyl 3-(4-hydroxyphenyl)propanoate but includes two sterically hindering tert-butyl groups on the phenolic ring. These groups are critical to its function and provide a basis for understanding how modifications to this scaffold can influence activity.

By providing a comprehensive technical overview of this well-documented antioxidant, this guide will serve as a foundational resource. It will equip researchers with the theoretical framework, experimental methodologies, and analytical approaches necessary to investigate less-characterized compounds like octadecyl 3-(4-hydroxyphenyl)propanoate. The principles and protocols detailed herein offer a validated roadmap for exploring its potential as an antioxidant or for other biological activities.

Chapter 1: Physicochemical Properties and Synthesis

The foundation of understanding any chemical entity begins with its physical and chemical characteristics. These properties dictate its solubility, stability, and suitability for various applications.

Comparative Physicochemical Data

The table below summarizes the key properties of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. While direct experimental data for CAS 42933-23-3 is unavailable, its properties can be inferred to be similar, with expected differences in melting point and lipophilicity due to the absence of the tert-butyl groups.

| Property | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (CAS 2082-79-3) | Octadecyl 3-(4-hydroxyphenyl)propanoate (CAS 42933-23-3) |

| Molecular Formula | C₃₅H₆₂O₃ | C₂₇H₄₆O₃ |

| Molecular Weight | 530.9 g/mol | 418.7 g/mol |

| Appearance | White, odorless, non-volatile solid[1][2] | Not available |

| Melting Point | 50-52 °C[3][4] | Not available |

| Water Solubility | Very low (2.85 µg/L)[3][5] | Not available (predicted to be very low) |

| Log Kow (Octanol-Water Partition Coefficient) | 13.4 (calculated)[5] | Not available (predicted to be high) |

| Common Synonyms | Irganox 1076, Antioxidant 1076, Stearyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate[2][3][6] | Octadecyl 3-(4'-hydroxyphenyl)propanoate |

Synthesis Pathway

The synthesis of these phenolic esters is typically a multi-step process. The synthesis of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, followed by a high-temperature transesterification with stearyl alcohol (octadecanol)[3]. A similar transesterification or direct esterification approach could be employed for the synthesis of octadecyl 3-(4-hydroxyphenyl)propanoate, starting from methyl 3-(4-hydroxyphenyl)propanoate[7].

Chapter 2: The Mechanism of Hindered Phenolic Antioxidants

The primary function of compounds like Irganox 1076 is to act as antioxidants, specifically as free radical scavengers. This action is crucial in preventing the degradation of materials, particularly polymers, and is a key area of investigation for potential biological applications.

Free Radical Scavenging Cascade

The degradation of organic materials is often initiated by autoxidation, a free radical chain reaction. Hindered phenolic antioxidants interrupt this cycle.

-

Initiation : Heat, UV light, or mechanical stress generates initial free radicals (R•) from the substrate (RH).

-

Propagation : These radicals react with oxygen to form highly reactive peroxyl radicals (ROO•), which then abstract a hydrogen atom from another substrate molecule, creating a hydroperoxide (ROOH) and a new free radical (R•), thus propagating the chain reaction.

-

Intervention : The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen to the peroxyl radical (ROO•). This neutralizes the radical, converting it into a stable hydroperoxide (ROOH) and forming a resonance-stabilized phenoxyl radical (ArO•)[8].

-

Termination : The resulting antioxidant radical is sterically hindered by the bulky tert-butyl groups, making it relatively unreactive and unable to continue the chain reaction. It can then be further neutralized by reacting with another radical.

The absence of these tert-butyl groups in octadecyl 3-(4-hydroxyphenyl)propanoate would likely result in a more reactive phenoxyl radical, potentially altering its efficacy and leading to different secondary reactions, such as discoloration[9].

Visualizing the Mechanism

The following diagram illustrates the free radical scavenging mechanism of a hindered phenolic antioxidant.

Caption: Free radical scavenging by a phenolic antioxidant.

Chapter 3: Experimental Protocols for Evaluation

To characterize a novel compound like octadecyl 3-(4-hydroxyphenyl)propanoate, a series of standardized in vitro and cell-based assays are required. The following protocols are based on methods used to evaluate known antioxidants and related phenolic compounds.

In Vitro Antioxidant Capacity Assay: DPPH Method

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen for radical scavenging activity.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which can be measured spectrophotometrically.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare stock solutions of the test compound (e.g., octadecyl 3-(4-hydroxyphenyl)propanoate) and a positive control (e.g., Ascorbic Acid, Trolox, or Irganox 1076) in a suitable solvent (e.g., methanol or DMSO).

-

Create a series of dilutions from the stock solutions.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each dilution of the test compound or control.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % inhibition against the concentration of the compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Cell-Based Assay: Cytotoxicity Evaluation (MTT Assay)

Before evaluating any biological effect in cells, it is crucial to determine the compound's cytotoxic profile. The MTT assay is a standard colorimetric assay for assessing cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Culture:

-

Seed cells (e.g., HaCaT keratinocytes or A549 lung carcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (medium with solvent) and an untreated control.

-

Incubate for 24 to 72 hours at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition:

-

Add 10 µL of a 5 mg/mL MTT solution to each well.

-

Incubate for another 2-4 hours until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Gently shake the plate to dissolve the crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage relative to the untreated control and determine the CC₅₀ (cytotoxic concentration 50%) value.

-

Experimental Workflow Visualization

The following diagram outlines the logical flow from initial compound characterization to biological evaluation.

Caption: A typical workflow for characterizing a novel antioxidant compound.

Chapter 4: Applications and Future Directions

While octadecyl 3-(4-hydroxyphenyl)propanoate remains uncharacterized, the known applications of its di-tert-butylated analog and other hydroxyphenylpropanoic acid derivatives provide a roadmap for potential research avenues.

Industrial Applications

The primary use of Irganox 1076 is as a stabilizer in plastics like polyethylene and polypropylene, adhesives, and synthetic fibers, where it prevents thermo-oxidative degradation during processing and use[3][5]. Its long octadecyl tail ensures high compatibility with these non-polar materials and low volatility[3]. It is also approved for use in food contact materials, highlighting its low toxicity profile[10]. Research into octadecyl 3-(4-hydroxyphenyl)propanoate could explore its efficacy as a potentially more biodegradable or cost-effective alternative, though its stability might be lower.

Potential Biological and Pharmaceutical Applications

The 3-(4-hydroxyphenyl)propanoic acid scaffold is of growing interest in drug development. Recent studies have shown that derivatives of this structure exhibit promising anticancer and antimicrobial activities[11][12][13].

-

Anticancer Research: Certain derivatives have been shown to reduce the viability of A549 lung cancer cells and suppress cell migration, while showing favorable cytotoxicity profiles against noncancerous cells[11][12].

-

Antimicrobial Research: Other modifications to the scaffold have yielded compounds with activity against multidrug-resistant bacterial and fungal pathogens[13].

The long alkyl chain of octadecyl 3-(4-hydroxyphenyl)propanoate could be leveraged to enhance membrane interaction or for formulation in lipid-based delivery systems. Future research should focus on synthesizing and screening this compound and its analogs against various cancer cell lines and microbial strains to explore these potential therapeutic applications.

Conclusion

The study of compounds with sparse public data, such as CAS 42933-23-3 (octadecyl 3-(4-hydroxyphenyl)propanoate) , presents a common yet significant hurdle in scientific discovery. This guide demonstrates a pragmatic and scientifically rigorous approach to this problem by leveraging a well-characterized structural analog, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate . By understanding the synthesis, mechanism of action, and established testing protocols for this model compound, researchers are provided with a comprehensive toolkit. The outlined experimental workflows for antioxidant, cytotoxicity, and further biological screening offer a clear path forward for investigating the properties and potential applications of this and other under-researched molecules, bridging the gap between a chemical structure and its functional role in industrial and biological systems.

References

-

Synthesis of Octadecyl 3-(3,5-di-tertbutyl-4-hydroxyphenyl)-propionate. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

-

SIDS Initial Assessment Report for Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (n.d.). OECD Existing Chemicals Database. Retrieved January 14, 2026, from [Link]

-

Neal-Kluever, A. P., Bailey, A. B., & Hatwell, K. R. (2015). Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3) from use in food contact applications. Food and Chemical Toxicology, 86, 175-185. [Link]

-

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Inert Reassessment - Octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate (CAS Reg. No. 2082-79-3). (n.d.). U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]

-

El-Sayed, A. S. T., et al. (2021). Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3) from use in food contact applications. ResearchGate. [Link]

-

Preventing Plastic Degradation: The Science Behind Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (2025, October 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

-

Cas 2082-79-3, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]

-

Methyl 3-(4-hydroxyphenyl)propanoate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Octadecyl DI-tert-butyl-4-hydroxyhydrocinnamate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7264. [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

-

Kavaliauskas, P., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 28(19), 6825. [Link]

-

Webster, J. R. (2019). Base Catalyzed Oxidation of Antioxidants. Stabilization Technologies LLC. Retrieved January 14, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. epa.gov [epa.gov]

- 3. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]

- 4. lookchem.com [lookchem.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. Octadecyl DI-tert-butyl-4-hydroxyhydrocinnamate | C35H62O3 | CID 16386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 3-(4-hydroxyphenyl)propionate synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. stabilization-technologies.com [stabilization-technologies.com]

- 10. Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3) from use in food contact applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens [mdpi.com]

An In-depth Technical Guide on the Thermal Stability of Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate

Introduction

Octadecyl 3-(4-hydroxyphenyl)prop-2-enoate, also known by its synonym Octadecyl p-coumarate, is a long-chain ester of p-coumaric acid. This molecule is of significant interest to researchers in materials science, pharmaceuticals, and drug development due to its potential antioxidant properties, its presence in various natural products, and its use as a synthon for more complex molecules.[1][2] A critical parameter for the successful application of this compound in any formulation or manufacturing process is its thermal stability. This guide provides a comprehensive overview of the expected thermal behavior of this compound, methodologies for its characterization, and the scientific rationale behind these experimental choices. While specific thermogravimetric data for this exact ester is not extensively published, this guide will synthesize information from its precursors and related cinnamic acid esters to provide a robust predictive analysis.

Chemical Identity and Physical Properties

A foundational understanding of the molecule is paramount before delving into its thermal characteristics.

-

Chemical Name: this compound

-

Synonyms: Octadecyl p-coumarate, octadecyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

-

CAS Number: 72943-88-5

-

Molecular Formula: C₂₇H₄₄O₃[1]

-

Molecular Weight: 416.6 g/mol [1]

The structure consists of a hydrophilic head group derived from p-coumaric acid and a long, lipophilic octadecyl tail. This amphiphilic nature can influence its thermal behavior, particularly its melting point and interactions in complex formulations. A significant characteristic of this compound is its susceptibility to photoisomerization, with the (E) and (Z) isomers interconverting upon exposure to light, which necessitates light-protected storage to maintain isomeric purity.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₄O₃ | PubChem[1] |

| Molecular Weight | 416.6 g/mol | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database (HMDB)[3] |

| Melting Point | 99 - 100 °C | Human Metabolome Database (HMDB)[3] |

Anticipated Thermal Stability Profile

The thermal stability of this compound is governed by the strength of its covalent bonds and the overall molecular architecture. The primary thermal events of interest are melting and decomposition.

Melting Behavior (Solid-to-Liquid Transition)

As indicated, the melting point of Octadecyl p-coumarate is in the range of 99-100 °C.[3] This transition from a crystalline solid to an isotropic liquid can be precisely characterized using Differential Scanning Calorimetry (DSC), which measures the heat flow into the sample as a function of temperature. The resulting endotherm provides information on the onset of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHm).

Decomposition Pathway

The decomposition of this compound at elevated temperatures is expected to be a multi-step process. While specific data for this molecule is limited, we can infer a likely degradation pattern from its constituent parts and related molecules. The thermal decomposition of p-coumaric acid, the hydrophilic head group, has been shown to occur in a two-step process, with the initial degradation starting at approximately 201°C.[4] Cinnamic acids and their esters are known to undergo decarboxylation at elevated temperatures.[5]

The ester linkage is also a point of potential thermal cleavage. The long octadecyl chain, being a saturated hydrocarbon, is expected to be relatively stable, with its degradation occurring at higher temperatures. Therefore, the decomposition of this compound likely initiates at the more thermally labile cinnamate portion of the molecule.

Experimental Workflow for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of this compound involves a logical sequence of analytical techniques. The following workflow is recommended for a thorough characterization.

Sources

A Technical Guide to the Biological Activities of Cinnamate Esters: From Benchtop to Potential Therapeutics

Abstract: Cinnamic acid, a naturally occurring aromatic acid, and its ester derivatives represent a class of compounds with a remarkable breadth of biological activities. Found in various plants, essential oils, and resins, these molecules have garnered significant scientific interest for their therapeutic potential.[1] This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of cinnamate esters, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms underpinning their anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects, supported by structure-activity relationship (SAR) analyses and detailed, field-proven experimental protocols. The objective is to furnish the scientific community with a robust resource that not only summarizes the current state of knowledge but also provides the practical methodologies required to validate and expand upon these findings.

Introduction to Cinnamate Esters: A Versatile Chemical Scaffold

Cinnamic acid, or (2E)-3-phenyl-2-propenoic acid, serves as the foundational structure for a vast array of derivatives.[2] Its chemical architecture, featuring a phenyl ring, an α,β-unsaturated carbonyl group, and a carboxylic acid moiety, offers multiple sites for modification, leading to a diverse library of natural and synthetic compounds.[2] The esterification of the carboxylic acid group with various alcohols yields cinnamate esters, a modification that significantly influences the molecule's lipophilicity, bioavailability, and, consequently, its biological activity.[3] These esters are prevalent in nature, contributing to the fragrance and flavor of cinnamon oil, balsam of Peru, and various fruits.[1] Their established safety profile in the cosmetic and food industries, combined with potent bioactivities, makes them attractive candidates for pharmaceutical development.[1][4]

Anticancer Potential: Targeting Malignant Cells

Numerous studies have highlighted the promise of cinnamate esters as anticancer agents, demonstrating efficacy against various cancer cell lines, including those from breast, colon, and prostate cancers.[5] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Mechanism of Action: Inducing Programmed Cell Death

A primary mechanism by which cinnamate esters exert their anticancer effects is through the induction of apoptosis. Certain derivatives, particularly those with hydroxyl groups on the phenyl ring (e.g., caffeic acid phenethyl ester - CAPE), have been shown to selectively target cancer cells. They can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.

Another key target is the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the Nuclear Factor-kappa B (NF-κB) pathway.[5] By preventing the activation of NF-κB, these compounds can downregulate the expression of anti-apoptotic genes, sensitizing cancer cells to programmed cell death.

Structure-Activity Relationship (SAR) Insights

The cytotoxicity of cinnamate esters is highly dependent on their chemical structure. A quantitative structure-activity relationship (QSAR) analysis of cinnamic acid phenethyl esters revealed several key features for enhanced anticancer activity:

-